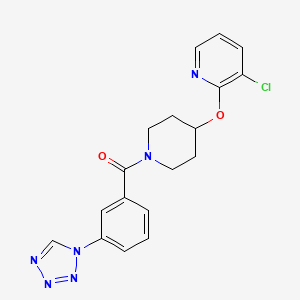
(3-(1H-テトラゾール-1-イル)フェニル)(4-((3-クロロピリジン-2-イル)オキシ)ピペリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17ClN6O2 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
キサンチンオキシダーゼ阻害剤
この化合物は、キサンチンオキシダーゼ阻害剤の設計および合成に使用されてきました . キサンチンオキシダーゼは、プリン代謝に関与する酵素であり、その阻害剤は痛風および高尿酸血症の治療に使用されます .
抗真菌活性
この化合物の誘導体は、抗真菌活性を示しました . これは、新しい抗真菌薬の開発のための潜在的な候補となります .
抗菌活性
これらの誘導体は、マイコバクテリウム・ツベルクローシス株H37Rvに対して抗菌活性も示しています . これは、結核の治療における潜在的な使用を示唆しています .
抗ウイルス活性
この化合物は、インフルエンザA型および単純ヘルペスウイルス1型(HSV-1)の複製に対して抗ウイルス活性を示しました . これは、抗ウイルス薬の開発における潜在的な使用を示唆しています .
抗がん活性
この化合物は、さまざまな癌細胞株に対して抗がん活性を示した誘導体の合成に使用されてきました . これは、がん治療における潜在的な使用を示唆しています .
超分子構造研究
この化合物は、超分子構造の研究に使用されてきました . この研究は、テトラゾールの構造の理解に貢献することができます
生物活性
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C22H22ClN7O, with a molecular weight of approximately 422.9 g/mol. The structure features a tetrazole ring, which is known for enhancing the pharmacological properties of compounds, and a piperidine moiety that contributes to its biological interactions.
Research indicates that compounds containing tetrazole and piperidine structures often exhibit diverse biological activities, including:
- Antitumor Activity : Many derivatives have shown promising results against various cancer cell lines by inhibiting critical pathways involved in tumor growth.
- Antimicrobial Properties : Compounds similar to this structure have demonstrated significant antimicrobial effects against bacteria and fungi.
- Anti-inflammatory Effects : The presence of specific functional groups may contribute to the modulation of inflammatory responses.
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effect on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that the compound induced apoptosis and significantly reduced cell viability when used in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes in resistant cancer types.
- Antimicrobial Testing : In vitro tests against various pathogenic fungi showed that the compound exhibited notable antifungal activity, particularly against Candida albicans and Aspergillus niger. These findings highlight its potential as a therapeutic agent in treating fungal infections.
- Anti-inflammatory Study : The compound was tested for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Results showed a significant decrease in TNF-alpha and IL-6 levels, indicating its potential use in inflammatory diseases.
Discussion
The biological activity of (3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone suggests it could serve as a lead compound for developing new pharmacological agents. Its diverse mechanisms of action make it a candidate for further investigation in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.
特性
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c19-16-5-2-8-20-17(16)27-15-6-9-24(10-7-15)18(26)13-3-1-4-14(11-13)25-12-21-22-23-25/h1-5,8,11-12,15H,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKCLBPNZMBBNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














